Allyl 2-bromo-2-methylpropionate
Overview
Description
Allyl 2-bromo-2-methylpropionate: is an organic compound with the molecular formula C7H11BrO2 . It is also known by its synonym Allyl 2-bromoisobutyrate . This compound is characterized by the presence of an allyl group and a brominated ester, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Allyl 2-bromo-2-methylpropionate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyl 2-bromo-2-methylpropionate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group in the compound can be oxidized to form corresponding epoxides or aldehydes.
Polymerization: The compound can participate in radical polymerization reactions, forming polymers with unique properties
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) under controlled temperature conditions
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or aldehydes.
Polymerization: Formation of polymers with specific functional groups
Scientific Research Applications
Chemistry: Allyl 2-bromo-2-methylpropionate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enabling the study of biological pathways and interactions. It is also explored for its potential in drug delivery systems due to its ability to form biocompatible polymers .
Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives. Its ability to undergo polymerization makes it useful in the development of advanced materials with tailored properties .
Comparison with Similar Compounds
- Ethyl 2-bromo-2-methylpropionate
- Methyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropionic acid
Comparison: Allyl 2-bromo-2-methylpropionate is unique due to the presence of the allyl group, which imparts additional reactivity compared to its ethyl and methyl counterparts. The allyl group allows for participation in a wider range of reactions, including polymerization and oxidation, making it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLNCYPGHUSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403930 | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-82-8 | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-bromo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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